2-Ethylfuran-d5

説明

特性

分子式 |

C6H8O |

|---|---|

分子量 |

101.16 g/mol |

IUPAC名 |

2-(1,1,2,2,2-pentadeuterioethyl)furan |

InChI |

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3/i1D3,2D2 |

InChIキー |

HLPIHRDZBHXTFJ-ZBJDZAJPSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CO1 |

正規SMILES |

CCC1=CC=CO1 |

製品の起源 |

United States |

Foundational & Exploratory

2-Ethylfuran-d5 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of 2-Ethylfuran-d5. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize isotopically labeled compounds.

Chemical Structure and Properties

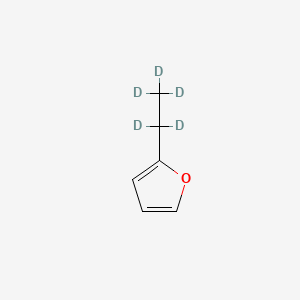

This compound is a deuterated analog of 2-ethylfuran (B109080), where the five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[1]

IUPAC Name: 2-(1,1,2,2,2-pentadeuterioethyl)furan[2]

Synonyms: 2-Ethyl-d5-furan, 2-(Ethyl-d5)furan[2]

The chemical structure of this compound is illustrated in the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparison, data for the non-deuterated 2-ethylfuran are also included where available.

| Property | This compound | 2-Ethylfuran | Reference(s) |

| Molecular Formula | C₆H₃D₅O | C₆H₈O | [2] |

| Molecular Weight | 101.16 g/mol | 96.13 g/mol | [2] |

| CAS Number | 2477520-26-4 | 3208-16-0 | [3][4] |

| Boiling Point | Not available | 92-93 °C at 768 mmHg | |

| Density | Not available | 0.912 g/mL at 25 °C | |

| Refractive Index | Not available | n20/D 1.439 |

Synthesis of this compound

A common strategy involves the use of a deuterated starting material. One potential pathway is the reaction of 2-furyllithium with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide.

Proposed Experimental Protocol: Synthesis via Grignard-type Reaction

This protocol is a hypothetical procedure based on standard organic chemistry techniques.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl-d5 iodide (CD₃CD₂I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deuterated water (D₂O) for quenching (optional)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Lithiation of Furan:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (1.0 equivalent) and anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of 2-furyllithium.

-

-

Deutero-ethylation:

-

Slowly add ethyl-d5 iodide (1.1 equivalents) to the solution of 2-furyllithium at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

The following diagram illustrates the proposed synthetic workflow:

References

2-Ethylfuran-d5 physical properties and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical properties and applications of 2-Ethylfuran-d5, a deuterated analog of 2-ethylfuran (B109080). This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of furan (B31954) and its derivatives in various matrices, particularly in food safety and quality control.

Core Physical and Chemical Properties

Data Presentation: Physical and Chemical Properties

| Property | This compound | 2-Ethylfuran (for comparison) |

| Molecular Formula | C₆H₃D₅O | C₆H₈O |

| Molecular Weight | 101.16 g/mol [1][2] | 96.13 g/mol |

| CAS Number | 2477520-26-4 | 3208-16-0 |

| Appearance | Assumed to be a colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | No data available | 92-93 °C at 768 mmHg[3] |

| Density | No data available | 0.912 g/mL at 25 °C[4] |

| Refractive Index | No data available | n20/D 1.439 |

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound could not be identified in the reviewed literature. However, general methods for the synthesis of deuterated compounds are well-established. These typically involve using a deuterated starting material or employing a deuterated reducing agent in the synthesis pathway. For instance, a common approach for introducing a deuterated ethyl group would be to use a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, in a coupling reaction with a suitable furan precursor. Another possibility is the reduction of a corresponding acetylfuran with a deuterated reducing agent. Custom synthesis of such deuterated compounds is offered by specialized chemical laboratories.[5]

Experimental Protocol: Quantification of Furans in Food Samples using this compound as an Internal Standard

This compound is a critical internal standard for the accurate quantification of furan and alkylfurans in food products by gas chromatography-mass spectrometry (GC-MS).[6] Isotope dilution mass spectrometry is a powerful analytical technique that corrects for sample matrix effects and variations in sample preparation and instrument response.

Objective: To determine the concentration of furan and its derivatives in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS, with this compound as an internal standard.

Materials and Reagents:

-

Analytes: Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-pentylfuran

-

Internal Standard: this compound solution of known concentration

-

Sample Matrix: e.g., coffee, fruit juice, infant formula

-

Sodium Chloride (NaCl)

-

Deionized Water

-

HS-SPME Vials (20 mL) with septa

-

SPME Fiber Assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

HS-SPME Autosampler

Procedure:

-

Sample Preparation:

-

Weigh a homogenized portion of the food sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analytes.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Immediately seal the vial with a septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow the analytes to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

After extraction, the SPME fiber is retracted and immediately transferred to the GC inlet for thermal desorption of the analytes.

-

GC Conditions (example):

-

Column: A non-polar or medium-polarity column, such as one based on 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a specialized column for volatile compounds, is typically used.[7]

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 35-40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250 °C) to elute all compounds of interest.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[8]

-

Ions to Monitor:

-

Quantification and qualifier ions for each target analyte.

-

Quantification and qualifier ions for this compound.

-

-

-

-

Data Analysis and Quantification:

-

Identify the peaks of the target analytes and the internal standard based on their retention times and specific mass-to-charge ratios (m/z).

-

Integrate the peak areas for the quantification ion of each analyte and the internal standard.

-

Calculate the response factor for each analyte relative to the internal standard using calibration standards.

-

Quantify the concentration of each analyte in the sample using the internal standard method.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of furans using this compound.

Caption: Workflow for furan analysis using this compound.

Metabolic Pathways

There is no evidence to suggest that this compound is used in studies of specific signaling pathways. Its primary application is as an analytical tool. The metabolic fate of non-deuterated 2-ethylfuran is expected to be similar to that of other furans, which can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates.[9][10] However, the deuteration on the ethyl group may alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), which is a principle leveraged in the development of deuterated drugs to improve their pharmacokinetic profiles.[2]

This technical guide provides a comprehensive overview of this compound, highlighting its physical properties and its significant role as an internal standard in the analytical quantification of furans. The provided experimental protocol and workflow diagram offer a practical framework for researchers and scientists in the field.

References

- 1. 2-(Ethyl-d5)furan (~90%) | C6H8O | CID 168476205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Ethylfuran | 3208-16-0 [chemicalbook.com]

- 4. 2-ethylfuran [stenutz.eu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Ethylfuran-d5 in Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of 2-Ethylfuran-d5 in research, focusing on its critical role as an internal standard in the quantitative analysis of its non-labeled counterpart, 2-ethylfuran (B109080). This deuterated stable isotope offers high precision and accuracy in analytical methodologies, particularly in the field of food safety and quality control.

Core Application: Internal Standard for Quantitative Analysis

This compound is a deuterium-labeled version of 2-ethylfuran, a volatile organic compound found in a variety of thermally processed foods and beverages.[1] Due to its chemical and physical similarity to the analyte of interest (2-ethylfuran), this compound is an ideal internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its use is crucial for correcting variations that can occur during sample preparation, injection, and ionization, thereby ensuring the reliability of quantitative results.[3]

The primary application of this compound is in the quantification of furan (B31954) and its alkylated derivatives in food matrices.[4][5] These compounds can form during heat treatment processes like cooking, jarring, and canning.[6][7] As furan has been classified as a possible human carcinogen, accurate monitoring of its levels in foodstuffs is of significant importance for human health risk assessment.[6]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound as reported in a research setting.

| Parameter | Value | Source |

| Chemical Purity | ≥ 90% | --INVALID-LINK-- |

| Isotopic Purity | ≥ 94% | --INVALID-LINK-- |

Experimental Protocol: Quantification of 2-Ethylfuran in Food Samples using SPME-GC-MS

This section details a typical experimental protocol for the quantification of 2-ethylfuran in food samples, utilizing this compound as an internal standard. This methodology is based on headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Standard Preparation:

-

Stock Solutions: Prepare individual stock solutions of 2-ethylfuran and this compound in a suitable solvent, such as methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of 2-ethylfuran. These will be used to build a calibration curve.

2. Sample Preparation:

-

Homogenization: Homogenize the solid or semi-solid food sample. For liquid samples, use them directly.

-

Aliquoting: Accurately weigh a specific amount of the homogenized sample into a headspace vial.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample vial.

-

Matrix Modification: Add a saturated solution of sodium chloride (NaCl) to the vial to improve the release of volatile compounds from the sample matrix.

3. HS-SPME Procedure:

-

Incubation: Place the vials in a heated autosampler tray and incubate at a specific temperature (e.g., 60°C) for a defined period to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a set time to adsorb the analytes.

4. GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Chromatographic Separation: Separate the analytes on a suitable capillary column (e.g., Rxi-624Sil MS). The oven temperature is programmed to ramp up to achieve optimal separation.[8]

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8] Monitor specific quantifier and qualifier ions for both 2-ethylfuran and this compound.[8]

GC-MS Parameters:

| Parameter | Value |

| Column | Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| Oven Program | 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min) |

| Carrier Gas | Helium, constant flow at 1.40 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

Monitored Ions (m/z):

| Compound | Quantifier Ion | Qualifier Ion(s) |

| 2-Ethylfuran | 81 | 96, 53 |

| This compound | 101 | 86, 58 |

5. Data Analysis:

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of 2-ethylfuran to the peak area of this compound against the concentration of 2-ethylfuran in the working standards.

-

Quantification: Determine the concentration of 2-ethylfuran in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound as an internal standard for quantitative analysis.

Figure 1. Workflow for the quantification of 2-ethylfuran using this compound.

Figure 2. The principle of the internal standard method for accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Traceable Reference Standard for Residue Analysis (CAS 2477520-26-4) [witega.de]

- 3. videleaf.com [videleaf.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demystifying furan formation in foods: Implications for human health, detection, and control measures: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. restek.com [restek.com]

Synthesis of Deuterated Furan Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic methodologies for preparing deuterated furan (B31954) internal standards. The strategic incorporation of deuterium (B1214612) into furan rings is a critical technique in drug discovery and development, enabling accurate quantification in metabolic studies and pharmacokinetic assessments through isotope dilution mass spectrometry. This document details various synthetic routes, including transition-metal-catalyzed hydrogen-deuterium exchange, base-catalyzed exchange, and deuteration using labeled reagents. Each method is presented with detailed experimental protocols and quantitative data to aid researchers in selecting the most appropriate strategy for their specific application.

Introduction to Deuterated Internal Standards

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation, chromatography, and ionization.[1] However, the mass difference allows for their distinct detection, enabling accurate and precise quantification by correcting for analyte loss during sample workup and variations in instrument response. Furan-d4 (B140817) is a commonly used internal standard in the analysis of furan, a potential human carcinogen found in various food products.

Synthetic Methodologies

Several key methodologies are employed for the synthesis of deuterated furans. The choice of method depends on the desired level and position of deuteration, the substrate's functional group tolerance, and the availability of deuterated reagents.

Synthesis of Furan-2-carbaldehyde-d via Vilsmeier Reaction

A reliable method for introducing a single deuterium atom at a specific position is through the use of a deuterated reagent in a well-established reaction. The Vilsmeier-Haack reaction, using deuterated N,N-dimethylformamide (DMF-d7), provides a quantitative route to furan-2-carbaldehyde-d.

Experimental Protocol: Vilsmeier Synthesis of Furan-2-carbaldehyde-d [2]

-

Materials:

-

N,N-dimethylformamide-d7 (DMF-d7) (99.6% deuteration)

-

Furan

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Under an inert nitrogen atmosphere, add DMF-d7 (2.1 g, 28.4 mmol, 1.0 eq.), furan (14.5 g, 213 mmol, 7.5 eq.), and DCM (20 mL) to a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath for 10 minutes.

-

Slowly add a solution of oxalyl chloride (3.9 g, 31.2 mmol, 1.1 eq.) in DCM (20 mL) dropwise over 10 minutes. A white precipitate will form.

-

Stir the reaction mixture in the ice bath and allow it to warm to room temperature overnight (approximately 12 hours), at which point the solution should become clear and slightly reddish.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by slowly adding a 5% NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the final product.

-

-

Quantitative Data:

| Product | Yield (%) | Deuterium Incorporation (%) | Purity (%) |

| Furan-2-carbaldehyde-d | 99 | >99 | >96 |

Base-Catalyzed Hydrogen-Deuterium Exchange

Base-catalyzed H/D exchange is a straightforward method for deuterating furan, particularly at the acidic α-positions. This method typically employs a strong base and a deuterium source like deuterium oxide (D₂O).

A study by Heinrich et al. describes the preparation of deuterated furan through base-catalyzed proton exchange with deuterium oxide at elevated temperatures in a closed system.[3] While specific yields and isotopic purities for furan are not detailed in the abstract, the method is presented as effective for a range of five-membered heterocyclic compounds.

Generalized Experimental Protocol: Base-Catalyzed Deuteration of Furan [3]

-

Materials:

-

Furan

-

Deuterium oxide (D₂O)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

-

Procedure:

-

In a sealed reaction vessel, combine furan, a catalytic amount of base (e.g., K₂CO₃), and an excess of deuterium oxide.

-

Heat the mixture to a temperature above 423 K (150 °C).

-

Maintain the reaction at this temperature for a sufficient time to allow for H/D exchange.

-

Cool the reaction mixture to room temperature.

-

Extract the deuterated furan with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent.

-

Isolate the product by distillation or other purification techniques.

-

-

Quantitative Data:

| Product | Yield (%) | Isotopic Purity (%) |

| Furan-d4 | Data not available in the provided source. Requires experimental optimization and analysis. | Data not available in the provided source. Requires experimental optimization and analysis. |

Transition-Metal-Catalyzed Hydrogen-Deuterium Exchange

Transition-metal catalysis offers a powerful and versatile approach for the deuteration of furan, often with high efficiency and selectivity. Catalysts based on iridium, rhodium, and palladium have been shown to be effective for the H/D exchange of various heterocycles.

Iridium catalysts, in particular, have demonstrated high activity for the deuteration of N-heterocycles, and this methodology can be extended to other heterocycles like furan.[2][4] The use of a base such as sodium methoxide (B1231860) (NaOMe) can significantly enhance the catalytic turnover.[4]

Conceptual Experimental Protocol: Iridium-Catalyzed Deuteration of Furan (Adapted from protocols for N-heterocycles)[2][4]

-

Materials:

-

Furan

-

[IrCl(COD)(IMes)] or a similar iridium precatalyst

-

Methanol-d4 (CD₃OD) or D₂O as the deuterium source

-

Sodium methoxide (NaOMe) (optional, as a base)

-

Hydrogen gas (H₂) (if required by the specific catalyst system)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the iridium precatalyst in the deuterated solvent in a suitable reaction vessel.

-

Add the furan substrate.

-

If using, add the base (e.g., NaOMe).

-

If required, pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 24 hours).

-

Monitor the reaction progress by NMR spectroscopy or mass spectrometry to determine the extent of deuteration.

-

Upon completion, remove the catalyst by filtration through a short plug of silica (B1680970) gel or celite.

-

Remove the solvent under reduced pressure to yield the deuterated furan.

-

-

Quantitative Data:

| Product | Catalyst System | Deuterium Source | Yield (%) | Isotopic Purity (%) |

| Furan-d4 | [IrCl(COD)(IMes)]/H₂/NaOMe | Methanol-d4 | Data not available for furan. High for N-heterocycles (up to 95%). | Data not available for furan. High for N-heterocycles. |

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the synthesis of deuterated furan internal standards.

Caption: Vilsmeier synthesis of furan-2-carbaldehyde-d.

Caption: H/D exchange pathways for furan deuteration.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of deuterated furan internal standards is achievable through several reliable methods. The Vilsmeier reaction using DMF-d7 offers a high-yield, high-purity route to specifically labeled furan-2-carbaldehyde-d. For the preparation of fully deuterated furan-d4, both base-catalyzed and transition-metal-catalyzed hydrogen-deuterium exchange are viable strategies. While detailed, optimized protocols for the direct synthesis of furan-d4 require further investigation to provide precise quantitative data, the generalized procedures presented in this guide offer a solid foundation for researchers to develop and implement these syntheses in their laboratories. The choice of the optimal method will be dictated by the specific requirements of the analytical application, including the desired isotopic purity and the scale of the synthesis.

References

- 1. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 4. Base-Promoted Iridium-Catalyzed Deuteration and C-H Bond Activation of N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Ethylfuran-d5 Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 2-Ethylfuran-d5, a deuterated analog of 2-ethylfuran (B109080). Due to the limited public availability of a specific Certificate of Analysis, this document compiles representative data and methodologies based on available technical information and common analytical practices for stable isotope-labeled compounds.

Physicochemical and Purity Data

The following table summarizes the typical physicochemical properties and purity specifications for this compound. This data is aggregated from various chemical suppliers and databases.

| Parameter | Specification |

| Chemical Name | 2-(Ethyl-d5)furan |

| Synonyms | 2-Ethylfuran D5 (Ethyl D5)[1] |

| CAS Number | 2477520-26-4[2][3] |

| Molecular Formula | C₆D₅H₃O |

| Molecular Weight | 101.16 g/mol [1][4] |

| Purity | Approximately 90%[1][4] |

| Isotopic Enrichment | Not specified, but typically >98% for deuterated standards |

| Appearance | Neat liquid |

| Storage | Recommended storage at +4°C[3] |

Experimental Protocols

The purity and identity of this compound are typically determined using a combination of chromatographic and spectroscopic techniques. The following are representative experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography coupled with mass spectrometry is a primary method for determining the purity of volatile compounds like this compound and for separating it from its non-deuterated counterpart and other impurities.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

-

Column: Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent

-

Injector: Split/Splitless injector

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 10:1

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

-

Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM)

This compound is often used as an internal standard for the quantification of 2-ethylfuran and other related furans in various matrices, such as food samples.[5][6] The analytical methods for these applications often involve headspace (HS) or solid-phase microextraction (SPME) for sample introduction.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the molecular structure and the position of the deuterium (B1214612) labels.

Instrumentation:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent

-

Solvent: Chloroform-d (CDCl₃)

¹H NMR (Proton NMR): The proton spectrum is expected to show signals corresponding to the furan (B31954) ring protons. The signals for the ethyl group protons will be absent or significantly reduced due to deuteration.

²H NMR (Deuterium NMR): The deuterium spectrum will show signals corresponding to the deuterium atoms on the ethyl group, confirming the location of the isotopic labels.

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show signals for the carbon atoms in the furan ring and the ethyl group. The signals for the deuterated carbons will show characteristic splitting patterns (C-D coupling).

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a chemical reference standard like this compound.

References

- 1. 2-(Ethyl-d5)furan (~90%) | LGC Standards [lgcstandards.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. 2-Ethyl furan D5 [a-2-s.com]

- 4. 2-(Ethyl-d5)furan (~90%) | C6H8O | CID 168476205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 6. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethylfuran-d5 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2-Ethylfuran-d5, a deuterated analog of 2-ethylfuran (B109080), for its application as an internal standard in analytical laboratories. This guide covers its chemical properties, a list of potential suppliers, and detailed experimental protocols for its use in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound as an Internal Standard

This compound is a stable isotope-labeled version of 2-ethylfuran, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but has a different mass-to-charge ratio (m/z) in mass spectrometry. This property makes it an ideal internal standard for quantitative analysis.[1][2]

The use of a deuterated internal standard is a powerful technique to improve the accuracy and precision of analytical measurements.[1] It allows for the correction of variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.[1] By adding a known amount of this compound to samples and calibration standards, the analyte (2-ethylfuran) concentration can be determined by comparing the peak area ratio of the analyte to the internal standard.[2]

Suppliers of this compound

Several chemical suppliers offer this compound for research and analytical purposes. While obtaining a definitive Certificate of Analysis with precise purity and isotopic enrichment for every supplier can be challenging without direct purchase, the following table summarizes publicly available information and typical specifications for such standards.

| Supplier | Product Number/CAS | Stated Purity/Enrichment | Available Quantities |

| LGC Standards | TRC-E918087 | ~90% Isotopic Purity | 5 mg, 10 mg, 25 mg |

| MedchemExpress | HY-W013015S | High Purity (Typically ≥98%) | 1 mg, 5 mg |

| WITEGA Laboratorien | OP202-25mg | High Chemical Purity and Well-defined Isotopic Labeling | 25 mg |

| Clinivex | RCLS2L142600 | ~90% Isotopic Purity | Inquire |

| HPC Standards | 688634 | High Purity Analytical Standard | 10 mg |

| Analytical Standard Solutions | E576 | High-Purity Analytical Standard | Inquire |

| Gentaur | 804-HY-W013015S | High-Quality Laboratory Reagent | 1 mg |

Note: The purity and isotopic enrichment values are based on available data and typical specifications for analytical standards. It is highly recommended to obtain a lot-specific Certificate of Analysis from the supplier for precise quantitative data.

Experimental Protocol: Quantification of 2-Ethylfuran using this compound Internal Standard by Headspace-SPME-GC-MS

This protocol is adapted from established methods for the analysis of furan (B31954) and its derivatives in food matrices and is suitable for researchers in food safety, environmental analysis, and drug development.[3][4][5]

Materials and Reagents

-

2-Ethylfuran (analytical standard)

-

This compound (internal standard)

-

Methanol (or other suitable solvent, HPLC grade)

-

Sodium chloride (for salting out)

-

Deionized water

-

Sample vials (e.g., 20 mL headspace vials with septa)

-

Solid-Phase Microextraction (SPME) fibers (e.g., Carboxen/PDMS)

Instrumentation

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

SPME autosampler

-

Analytical column: A mid-polar column such as a Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) is recommended for good separation of volatile compounds.[5]

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-ethylfuran and this compound in methanol.

-

Working Standard Solution (e.g., 10 µg/mL): Prepare a working standard solution containing both 2-ethylfuran and this compound by diluting the primary stock solutions in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the working standard solution into a matrix blank (e.g., deionized water for aqueous samples). A typical calibration range might be 1-100 ng/mL. Each calibration standard should contain the same fixed concentration of the this compound internal standard.

Sample Preparation

-

Solid Samples: Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into a headspace vial.[3]

-

Liquid Samples: Pipette a known volume of the liquid sample into a headspace vial.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to each sample, calibration standard, and quality control sample.

-

Salting Out (Optional but Recommended): Add a known amount of sodium chloride (e.g., 1-2 g) to each vial to increase the volatility of the analytes.[6]

-

Equilibration: Seal the vials and place them in the autosampler tray. Equilibrate the vials at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.[4]

Headspace-SPME Extraction

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-20 minutes) to adsorb the analytes.[4]

-

Retract the fiber and introduce it into the GC inlet for thermal desorption.

GC-MS Analysis

The following table outlines a typical set of GC-MS parameters for the analysis of 2-ethylfuran.

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | |

| Initial Temperature | 40°C, hold for 2 min |

| Ramp 1 | 10°C/min to 150°C |

| Ramp 2 | 25°C/min to 250°C, hold for 2 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | |

| 2-Ethylfuran | m/z 96 (quantifier), 67, 81 (qualifiers) |

| This compound | m/z 101 (quantifier), 72, 86 (qualifiers) |

Note: These parameters should be optimized for the specific instrument and application.

Data Analysis

-

Integrate the peak areas for the quantifier ions of 2-ethylfuran and this compound.

-

Calculate the response ratio (Area of 2-ethylfuran / Area of this compound) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio versus the concentration of 2-ethylfuran for the calibration standards.

-

Determine the concentration of 2-ethylfuran in the samples by using the response ratio from the sample and the equation of the calibration curve.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the analytical workflow.

Caption: A flowchart of the experimental workflow for the quantitative analysis of 2-ethylfuran.

Caption: The logical relationship of using an internal standard for quantitative analysis.

Conclusion

This compound is an essential tool for any analytical laboratory performing quantitative analysis of 2-ethylfuran. Its use as an internal standard significantly improves the reliability and accuracy of results by compensating for variations throughout the analytical process. This guide provides a comprehensive overview of available suppliers and a detailed, adaptable experimental protocol for the implementation of this compound in a GC-MS workflow. For optimal results, it is crucial to obtain lot-specific information from the supplier and to validate the method for the specific matrix and instrumentation used.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gcms.cz [gcms.cz]

- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 6. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 2-Ethylfuran-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling procedures, and experimental protocols for 2-Ethylfuran-d5, a deuterated analog of 2-Ethylfuran. It is primarily intended for use as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Safety Data Sheet (SDS) Information

The following data is extrapolated from the Safety Data Sheets of 2-Ethylfuran.

Hazard Identification

GHS Classification:

-

Acute toxicity, Oral: Category 4[2]

-

Acute toxicity, Dermal: Category 4[2]

-

Acute toxicity, Inhalation: Category 4[2]

GHS Label Elements:

-

Pictograms:

-

Flame (GHS02)

-

Exclamation mark (GHS07)

-

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2][3]

-

P233: Keep container tightly closed.[4]

-

P240: Ground/bond container and receiving equipment.[4]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[2][4]

-

P242: Use only non-sparking tools.[4]

-

P243: Take precautionary measures against static discharge.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

-

Response:

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.[1]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

-

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₃D₅O |

| Molecular Weight | 101.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 92-93 °C (for 2-Ethylfuran)[4] |

| Flash Point | 1 °C (33.8 °F) (for 2-Ethylfuran)[5] |

| Density | 0.912 g/cm³ at 25 °C (for 2-Ethylfuran)[4] |

Handling and Storage

Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of vapor or mist.[3]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3][4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Store at refrigerator temperatures (+4°C) for long-term stability.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

For solutions, store in well-sealed, amber vials to protect from light.[6]

Section 2: Experimental Protocols

This compound is primarily used as an internal standard for the quantification of 2-Ethylfuran and other furan (B31954) derivatives in various matrices, particularly in food and environmental samples.[1][6]

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

-

This compound (neat)

-

Methanol or Acetonitrile (GC or LC-MS grade)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the neat this compound to equilibrate to room temperature.

-

Accurately weigh a precise amount (e.g., 10 mg) of the neat standard into a tared vial.

-

Dissolve the standard in a small amount of solvent (e.g., methanol).

-

Quantitatively transfer the solution to a 10 mL volumetric flask.

-

Rinse the vial with the solvent multiple times and add the rinsings to the volumetric flask.

-

Bring the flask to volume with the solvent and mix thoroughly.

-

Transfer the stock solution to an amber glass vial and store at -20°C.

-

-

Working Solutions:

-

Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to the desired concentrations for spiking into samples and creating calibration curves.

-

Prepare fresh working solutions as needed to minimize degradation.[6]

-

Quantification of 2-Ethylfuran in Coffee by Headspace GC-MS

Objective: To determine the concentration of 2-Ethylfuran in a coffee sample using this compound as an internal standard.

Materials:

-

Coffee sample (ground)

-

This compound working solution

-

2-Ethylfuran calibration standards

-

Saturated sodium chloride (NaCl) solution

-

20 mL headspace vials with magnetic crimp caps

-

Headspace autosampler

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Weigh 1.0 g of the homogenized coffee sample into a 20 mL headspace vial.[10]

-

Add a precise volume of the this compound working solution to achieve a known concentration in the sample.

-

Add 5 mL of saturated NaCl solution to the vial.[11]

-

Immediately seal the vial with a magnetic crimp cap.

-

Prepare a set of calibration standards in headspace vials containing the same amount of internal standard and varying concentrations of 2-Ethylfuran.

-

-

Headspace GC-MS Analysis:

-

Headspace Conditions:

-

Incubation Temperature: 60°C

-

Incubation Time: 30 minutes

-

Syringe Temperature: 100°C

-

-

GC-MS Conditions (example based on Restek method): [1]

-

Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm

-

Injection Mode: Split

-

Injector Temperature: 280°C

-

Oven Program: 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min)

-

Carrier Gas: Helium, constant flow at 1.40 mL/min

-

MS Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

2-Ethylfuran: m/z 96 (quantifier), 81, 53

-

This compound: m/z 101 (quantifier), 55

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the 2-Ethylfuran quantifier ion to the peak area of the this compound quantifier ion against the concentration of the 2-Ethylfuran calibration standards.

-

Determine the concentration of 2-Ethylfuran in the coffee sample by interpolating its peak area ratio on the calibration curve.

-

References

- 1. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 2. 2-(Ethyl-d5)furan (~90%) | LGC Standards [lgcstandards.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. scribd.com [scribd.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 8. thesafetygeek.com [thesafetygeek.com]

- 9. hoelzel-biotech.com [hoelzel-biotech.com]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

Isotopic Enrichment of 2-Ethylfuran-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of 2-Ethylfuran-d5, a deuterated analog of 2-ethylfuran (B109080). This compound serves as a crucial internal standard in analytical chemistry, particularly for quantification studies using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its application is vital in fields such as food science, environmental analysis, and metabolomics, where accurate and precise measurement of 2-ethylfuran is required.

Quantitative Data Summary

The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard. Commercially available standards typically meet high-purity criteria. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₃D₅O | N/A |

| CAS Number | 2477520-26-4 | N/A |

| Molecular Weight | 101.16 g/mol | N/A |

| Chemical Purity | ≥90% | [1] |

| Isotopic Purity | ≥94% - ≥95.9% | [1][2] |

| Key Mass Fragments (m/z) | 101, 55, 30 | [2][3] |

Synthesis and Isotopic Enrichment

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, its preparation can be inferred from general methods for the deuteration of furan (B31954) derivatives. The most plausible methods involve either transition metal-catalyzed deuteration or base-catalyzed hydrogen-deuterium exchange.

Representative Experimental Protocol: Transition Metal-Catalyzed Deuteration

This protocol is adapted from established procedures for the deuteration of similar furan compounds, such as 2-methylfuran.

Objective: To achieve high isotopic enrichment of 2-ethylfuran at the ethyl group via catalytic deuteration.

Materials:

-

2-Ethylfuran (≥99% purity)

-

Deuterium (B1214612) gas (D₂, 99.8 atom % D)

-

10% Palladium on Carbon (10% Pd/C) catalyst

-

Anhydrous solvent (e.g., ethyl acetate (B1210297) or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a clean, dry, and inert atmosphere-purged autoclave, a solution of 2-ethylfuran (1.0 equivalent) in the chosen anhydrous solvent is prepared. The 10% Pd/C catalyst (typically 5-10 mol%) is carefully added to the solution.

-

Deuterium Introduction: The autoclave is sealed and purged multiple times with low-pressure deuterium gas to remove any residual air. The vessel is then pressurized with deuterium gas to the desired pressure (e.g., 5-20 bar).

-

Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-100 °C) for a specified duration (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS.

-

Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the excess deuterium gas is safely vented. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with a small amount of the anhydrous solvent. The combined filtrate is then carefully concentrated under reduced pressure to remove the solvent.

-

Purification: The crude this compound is purified by fractional distillation under atmospheric or reduced pressure to yield the final product with high chemical and isotopic purity.

Alternative Method: Base-Catalyzed H-D Exchange

An alternative approach involves the use of a deuterium source like deuterium oxide (D₂O) in the presence of a base. This method is generally effective for exchanging protons on aromatic rings.

General Procedure:

2-Ethylfuran is heated with a mixture of deuterium oxide and a base (e.g., potassium carbonate) in a sealed vessel at elevated temperatures. The base facilitates the exchange of the protons on the furan ring and potentially the alpha-protons of the ethyl group with deuterium from the D₂O. The efficiency of this method for deuterating the ethyl group specifically may vary and would require optimization.

Analytical Characterization

The isotopic enrichment and purity of the synthesized this compound are determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for confirming the mass shift due to deuterium incorporation and for quantifying the isotopic purity.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane) is injected in split or splitless mode.

-

Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the molecular ion and fragmentation pattern, and in selected ion monitoring (SIM) mode for accurate quantification of isotopic distribution.

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 101, a shift of +5 mass units compared to the non-deuterated 2-ethylfuran (m/z 96). The isotopic purity is calculated by comparing the peak areas of the deuterated species to any remaining partially or non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy are powerful tools for confirming the positions of deuterium incorporation.

-

¹H NMR: The ¹H NMR spectrum of highly enriched this compound will show a significant reduction or complete disappearance of the signals corresponding to the ethyl group protons.

-

²H NMR: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic splitting patterns for the carbon atoms bonded to deuterium.

Visualizations

Synthesis Workflow

References

The Critical Role of 2-Ethylfuran-d5 in Furan Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 2-Ethylfuran-d5 as a deuterated internal standard in the quantitative analysis of furan (B31954) and its alkylated derivatives. Furan and its analogues are significant process contaminants found in thermally treated foods and have been classified as possibly carcinogenic to humans, necessitating precise and reliable analytical methods for their detection and quantification.[1][2] this compound, in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust solution to the analytical challenges posed by the volatile nature of these compounds.[3][4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique that ensures high accuracy and precision.[3] In this method, a known amount of the isotopically labeled this compound is introduced into the sample at the initial stage of preparation.[5] This "isotopic twin" of the target analyte, 2-ethylfuran (B109080), behaves almost identically during extraction, cleanup, and chromatographic separation.[3]

The key advantage of using a deuterated standard lies in its detection by mass spectrometry. While this compound co-elutes with the native 2-ethylfuran, it is readily distinguished by its different mass-to-charge ratio (m/z).[3] By measuring the ratio of the native analyte to its deuterated counterpart, accurate quantification can be achieved, effectively compensating for any sample loss during preparation and instrumental analysis.[3][6]

Below is a diagram illustrating the fundamental principle of using a deuterated internal standard in furan analysis.

Experimental Protocols for Furan Analysis using this compound

The accurate quantification of furan and its derivatives, including 2-ethylfuran, relies on optimized experimental protocols. Due to their high volatility, headspace (HS) and headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are the most common analytical approaches.[4]

Sample Preparation

A critical first step involves the addition of the deuterated internal standard solution, including this compound, to the sample matrix.

For Solid and Semi-Solid Food Matrices (e.g., Baby Food, Cereals):

-

Weigh a homogenized sample (e.g., 0.5 g) into a headspace vial.[5]

-

Add a known volume (e.g., 10 µL) of the working internal standard solution containing this compound.[5]

-

Add a suitable solvent, such as 10.0 mL of 9:1 methanol:water with 0.1% glacial acetic acid.[5]

-

Agitate the sample for a set period (e.g., 15 minutes) to ensure thorough mixing.[5]

-

Centrifuge the sample to separate the solid and liquid phases.[5]

-

Transfer an aliquot of the supernatant to an HPLC vial for analysis.[5]

For Liquid Matrices (e.g., Fruit Juices, Infant Formula):

-

Pipette a known volume of the liquid sample into a headspace vial.

-

Add the internal standard solution containing this compound.

-

For SPME analysis, the sample is often equilibrated at a specific temperature (e.g., 35°C for 15 minutes) before exposing the SPME fiber to the headspace.[1]

Instrumental Analysis: GC-MS

The following table summarizes typical GC-MS conditions for the analysis of furans, including 2-ethylfuran, using this compound as an internal standard.[4]

| Parameter | Condition |

| Instrument | Agilent 7890B GC & 5977B MSD |

| Column | Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm |

| Injection Mode | Split (e.g., 1:10) |

| Injector Temperature | 280°C |

| Oven Program | 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min) |

| Carrier Gas | Helium, constant flow at 1.40 mL/min |

| Analyzer | Mass Spectrometer (Quadrupole) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Transfer Line Temp. | 280°C |

| Source Temperature | 325°C |

| Quadrupole Temp. | 200°C |

In SIM mode, specific ions are monitored for each analyte and its corresponding internal standard to enhance sensitivity and selectivity. For 2-ethylfuran and this compound, the following ions are typically monitored:[4]

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Ethylfuran | 81 | 53, 96 |

| This compound | 101 | 55 |

The experimental workflow for furan analysis using this compound is depicted in the following diagram.

Quantitative Data and Method Performance

The use of this compound as an internal standard contributes to robust and reliable method performance. Validation studies have demonstrated good recovery and repeatability across various food matrices.[7]

| Matrix | Fortification Level | Recovery (%) | Repeatability (RSDr, %) |

| Baby Food & Cereals | 50 µg/kg | 80 - 110 | < 16 |

| Fruit Juices & Infant Formula (SPME) | 50 µg/kg | 80 - 110 | < 16 |

| Coffee (HS) | 10 mg/kg | 80 - 110 | 7.4 |

The limit of quantification (LOQ) for methods employing this compound and other deuterated standards is typically low, allowing for the detection of trace levels of furans in food. For most matrices, the LOQ is around 5 µg/kg, while for coffee, it is higher at 200 µg/kg due to the complexity of the matrix.[7]

Conclusion

This compound is an indispensable tool in the modern analytical laboratory for the accurate and precise quantification of 2-ethylfuran in a variety of complex matrices. Its application within an isotope dilution mass spectrometry framework, coupled with optimized GC-MS methods, provides the necessary reliability for monitoring these potentially harmful compounds in food and other consumer products. The detailed protocols and performance data presented in this guide underscore the value of this compound in ensuring data integrity and supporting risk assessment efforts in food safety and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 5. lcms.cz [lcms.cz]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Furan Derivatives in Food Matrices Using Isotope Dilution GC-MS with 2-Ethylfuran-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) and its alkylated derivatives are process contaminants that can form in a variety of thermally treated foods, such as coffee, canned goods, and baby food.[1][2] These compounds are of significant concern due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC).[1][3] Consequently, robust and sensitive analytical methods are essential for monitoring their presence in the food supply to ensure consumer safety.

This application note details a validated method for the quantification of furan and several of its derivatives in various food matrices. The protocol utilizes a stable isotope dilution assay with 2-Ethylfuran-d5 as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). The use of an isotopically labeled internal standard is critical for accurate quantification, as it effectively compensates for analyte losses that may occur during sample preparation and injection.[4][5]

Analytical Approach

The high volatility of furan and its derivatives makes headspace sampling techniques the most suitable approach for their analysis.[6][7] This method employs HS-SPME, which offers enhanced sensitivity for detecting low concentrations of these analytes.[1] Following extraction, the compounds are analyzed by GC-MS, which provides excellent selectivity and sensitivity for their detection and quantification.[8] Isotope dilution mass spectrometry (IDMS), using deuterated analogues like this compound, is the cornerstone of this method, ensuring high accuracy and precision.[5][9]

Experimental Workflow

The general workflow for the quantification of furan derivatives is depicted below. This process includes sample preparation, addition of the internal standard, headspace extraction, GC-MS analysis, and data processing.

Caption: General workflow for the GC-MS analysis of furan derivatives.

Experimental Protocols

Reagents and Materials

-

Analytes: Furan, 2-Methylfuran, 3-Methylfuran, 2-Ethylfuran (B109080), 2,5-Dimethylfuran (B142691), 2-Pentylfuran

-

Solvents: Methanol (B129727) (HPLC grade), Ultrapure Water

-

Other: Sodium Chloride (NaCl)

-

SPME Fibers: Carboxen/Polydimethylsiloxane (CAR/PDMS) or similar[6]

-

Vials: 20 mL headspace vials with PTFE-faced septa[6]

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each furan derivative and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions in methanol to achieve concentrations ranging from 0.05 to 50 µg/mL.[11]

-

Calibration Standards: Prepare a series of aqueous calibration standards by adding 2 µL of each working standard solution to 10 mL of ultrapure water containing 4.5 g of NaCl in 20 mL headspace vials. This results in concentrations from 0.01 to 10 ng/mL.[11] A fixed amount of the this compound internal standard is added to each calibration standard.

Sample Preparation

Sample preparation should be performed quickly at low temperatures to minimize the loss of volatile analytes.[12]

-

Homogenization: Homogenize solid food samples using a laboratory blender. For liquid samples, ensure they are well-mixed.

-

Aliquoting: Weigh 1-5 g of the homogenized sample into a chilled 20 mL headspace vial.[7][13] For oily matrices like canned fish, a smaller sample size (e.g., 1 g) may be used.[13][14]

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample.

-

Matrix Modification: Add 5-9 mL of a saturated NaCl solution to the vial.[13][14] This helps to improve the release of volatile compounds into the headspace.

-

Sealing: Immediately seal the vial with a PTFE-faced septum and crimp cap.

HS-SPME Procedure

-

Equilibration: Place the sealed vials in the autosampler tray and equilibrate at a controlled temperature, typically between 35°C and 60°C, for 15-30 minutes.[12][13][14] Higher temperatures can lead to the artificial formation of furan in some matrices.[7]

-

Extraction: Expose the CAR/PDMS SPME fiber to the headspace of the vial for a defined period, typically 15-20 minutes, at the same temperature to adsorb the analytes.[6][13]

GC-MS Analysis

The following table provides typical GC-MS parameters for the analysis of furan derivatives. These may need to be optimized for specific instruments and applications.

| Parameter | Condition |

| GC Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm) or equivalent[7] |

| Carrier Gas | Helium at a constant flow of 1.0-1.4 mL/min[1][13] |

| Injector Temperature | 280°C[3][13] |

| Oven Program | 35°C (hold 3 min), ramp to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min)[1] |

| Transfer Line Temp. | 280°C[1] |

| Ion Source Temp. | 200-325°C[1][3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Selected Ions for Monitoring (SIM Mode):

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Furan | 68 | 39 |

| 2-Methylfuran | 82 | 81, 53 |

| 3-Methylfuran | 82 | 81, 53 |

| 2-Ethylfuran | 81 | 96, 53 |

| This compound (IS) | 101 | 55 |

| 2,5-Dimethylfuran | 95 | 67 |

| 2-Pentylfuran | 138 | 81 |

Note: The quantifier and qualifier ions are based on typical fragmentation patterns and should be confirmed experimentally.[1]

Quantitative Data Summary

The performance of this method has been validated across various food matrices. The following tables summarize the expected quantitative performance based on published data.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.990 | [8][15] |

| Limit of Detection (LOD) | 0.01 - 0.02 ng/g | [15][16] |

| Limit of Quantification (LOQ) | 0.003 - 0.675 ng/g | [14][16] |

| Recovery | 76 - 117% | [13][14][15] |

| Precision (%RSD) | < 16% | [17][18] |

Table 2: Example LOQs for Furan Derivatives in Different Matrices (ng/g)

| Analyte | Apple Juice | Canned Tuna | Peanut Butter |

| Furan | 0.01-0.2 | 0.04-0.5 | 0.06-0.9 |

| 2-Methylfuran | ~0.01 | ~0.05 | ~0.07 |

| 2-Ethylfuran | ~0.003 | ~0.01 | ~0.01 |

| 2,5-Dimethylfuran | ~0.01 | ~0.04 | ~0.06 |

| 2-Pentylfuran | ~0.003 | ~0.007 | ~0.01 |

Note: These values are compiled from various studies and may vary depending on the specific matrix and instrumental conditions.[14][15][19]

Furan Formation Pathways

The presence of furan derivatives in food is a result of thermal degradation of various precursors. Understanding these pathways is crucial for developing mitigation strategies.

Caption: Simplified pathways for the formation of furan and its derivatives.

Conclusion

The HS-SPME-GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of furan and its derivatives in a wide range of food matrices. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and ensuring the quality of the analytical data. This application note provides a comprehensive protocol and performance expectations to aid researchers, scientists, and food safety professionals in the monitoring of these important process contaminants.

References

- 1. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 2. Formation of furan and furan derivatives in model systems and food products - American Chemical Society [acs.digitellinc.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Ethyl furan D5 [a-2-s.com]

- 11. shimadzu.com [shimadzu.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Use of 2-Ethylfuran-d5 in GC-MS Food Analysis

Introduction

Furan (B31954) and its alkylated derivatives, such as 2-ethylfuran (B109080), are process contaminants that can form in a variety of thermally processed foods and beverages.[1][2] Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), robust and sensitive analytical methods are crucial for monitoring their presence in the food supply to assess human health risks.[1][2] Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the detection and quantification of these volatile compounds due to its high sensitivity and specificity.[2]

The use of a deuterated internal standard, such as 2-Ethylfuran-d5, is a common and effective technique in quantitative GC-MS analysis.[3] It enhances the accuracy and reliability of measurements by correcting for variations in the analytical process, including matrix effects and instrument response.[3][4] This internal standard is particularly useful in isotope dilution methods, where a known amount of the labeled compound is added to the sample prior to analysis.

These application notes provide a detailed protocol for the determination of 2-ethylfuran and other furans in various food matrices using this compound as an internal standard with GC-MS.

Experimental Protocols

A common and effective method for the analysis of furan and alkylfurans in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[5] The SPME Arrow is a newer technology that offers improved sensitivity and robustness compared to traditional SPME fibers.[5][6]

Sample Preparation: Headspace SPME Arrow Method [6]

-

Sample Weighing: Accurately weigh 0.5 g of the homogenized food sample (e.g., baby formula, coffee) into a 20 mL headspace vial.

-

Dilution and Salting Out: Add 10 mL of a 30% sodium chloride (NaCl) solution to the vial. The salt helps to increase the volatility of the analytes.

-

Internal Standard Spiking: Add a known amount (e.g., 50 µL of a standard solution) of this compound and other relevant deuterated internal standards to the sample.

-

Incubation: Incubate the vial at 50°C for 10 minutes with agitation (250 rpm) to allow the analytes to equilibrate in the headspace.

-

HS-SPME Extraction: Expose a SPME Arrow fiber (e.g., with a wide carbon range coating) to the headspace of the vial for 10 minutes at 50°C to extract the volatile compounds.

-

Desorption: Desorb the analytes from the SPME fiber in the GC injector at 280°C for 1 minute.

Instrumentation: GC-MS Parameters [5][6]

-

Gas Chromatograph (GC): Agilent 7890B GC or equivalent

-

Mass Spectrometer (MS): Agilent 5977B MSD or equivalent

-

Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm film thickness

-

Injection Mode: Split (e.g., 10:1 or 100:1)

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 3 minutes

-

Ramp 1: 8°C/min to 75°C

-

Ramp 2: 25°C/min to 200°C, hold for 1 minute

-

-

Carrier Gas: Helium at a constant flow of 1.40 mL/min

-

Mass Spectrometer Parameters:

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Transfer Line Temperature: 280°C

-

Source Temperature: 325°C

-

Quadrupole Temperature: 200°C

-

Selected Ion Monitoring (SIM) Parameters for 2-Ethylfuran and this compound [5]

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Ethylfuran | 81 | 53, 96 |

| This compound | 101 | 55 |

Quantitative Data

The use of this compound as an internal standard allows for accurate quantification of 2-ethylfuran in various food matrices. The following table summarizes typical performance data.

Table 1: Method Performance for the Analysis of 2-Ethylfuran

| Food Matrix | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Baby Food | 5 | 105 | 5 |

| Baby Food | 50 | 107 | 3 |

| Coffee | 50 | 115 | 8 |

| Coffee | 1000 | 120 | 4 |

Data synthesized from multiple sources for illustrative purposes.[7]

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are crucial parameters for assessing the sensitivity of the analytical method. For furan and its derivatives, these values can vary depending on the food matrix.

Table 2: Typical LOD and LOQ for Furan and Alkylfurans in Different Food Matrices

| Analyte | Food Matrix | LOD (ng/g) | LOQ (ng/g) |

| 2-Ethylfuran | Canned Oily Fish | 0.002 - 0.101 | 0.007 - 0.337 |

| 2-Ethylfuran | Fruit Samples | 0.001 - 0.204 | 0.003 - 0.675 |

| 2-Ethylfuran | Juice Samples | 0.001 - 0.048 | 0.003 - 0.160 |

Data extracted from a study on furan and its derivatives in various food matrices.[8]

Visualizations

Figure 1. Experimental workflow for the analysis of 2-ethylfuran in food using HS-SPME-GC-MS.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. restek.com [restek.com]

- 6. gcms.cz [gcms.cz]

- 7. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

Application Note and Protocol: Quantitative Analysis of 2-Ethylfuran Using 2-Ethylfuran-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction